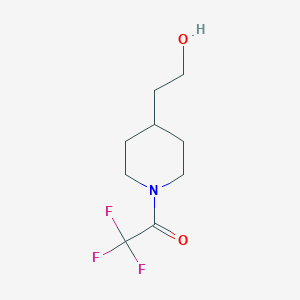

2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone

Descripción general

Descripción

2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone is a chemical compound with the empirical formula C8H13F3N2O2 and a molecular weight of 226.20 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone can be represented by the SMILES stringO=C(N1CCN(CCO)CC1)C(F)(F)F . This indicates that the compound contains a piperidine ring with a hydroxyethyl group at the 4-position, and a trifluoroacetyl group attached to the nitrogen atom of the piperidine ring . Physical And Chemical Properties Analysis

2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone is a solid substance . Its empirical formula is C8H13F3N2O2 and it has a molecular weight of 226.20 .Aplicaciones Científicas De Investigación

Synthesis of Photoreactive Probes

2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone: is used in the synthesis of photoreactive probes. These probes are crucial for studying the binding sites of noncompetitive GABA receptor antagonists. By incorporating this compound into the probe structure, researchers can activate or deactivate the probe with light, allowing for precise control over the interaction with GABA receptors .

Development of Photoactive Glycosides

This compound also finds application in the development of photoactive glycosides, such as a-mannosides and mannosyl peptides. These molecules are important for investigating carbohydrate-protein interactions, which play a significant role in cellular communication and pathogen recognition .

Inactivators of Cytochrome P450 Enzymes

The trifluoro compound can act as a reactant in the synthesis of inactivators for human cytochrome P450 2B6. This enzyme is involved in the metabolism of various drugs, and its inhibition can be useful for studying drug-drug interactions and for developing new therapeutic agents .

Photoaffinity Labeling of Antibiotics

Another application is in the synthesis of photoaffinity-labeled fusidic acid analogues. These analogues can irreversibly bind to their target proteins upon light activation, providing valuable insights into the mode of action of antibiotics and helping in the design of new antibacterial compounds .

Anticonvulsant Hydroxyamides

2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperidin-1-yl)ethanone: is a precursor in the synthesis of hydroxyamides that exhibit anticonvulsant properties. These compounds can contribute to the development of new treatments for epilepsy and other seizure disorders .

ET-18-OCH3 Analogs with Antiproliferative Properties

The compound is also used in the creation of ET-18-OCH3 analogs. These molecules have shown antiproliferative properties, making them potential candidates for cancer research, particularly in the study of mechanisms that inhibit cancer cell growth .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-[4-(2-hydroxyethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)8(15)13-4-1-7(2-5-13)3-6-14/h7,14H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPHNTZFKLIOOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1471991.png)